Anti-inflammatory agent 53
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anti-inflammatory agent 53 is a synthetic compound known for its potent anti-inflammatory properties. It is widely used in the treatment of various inflammatory conditions, including arthritis, inflammatory bowel disease, and other chronic inflammatory disorders. The compound works by inhibiting the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation and pain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anti-inflammatory agent 53 typically involves a multi-step process. One common method includes the condensation of substituted enamines, triethyl orthoformate, and ammonium acetate under zinc chloride catalysis . This reaction yields various substituted analogs of the compound.
Industrial Production Methods: In industrial settings, the production of this compound often employs large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity. The use of eco-friendly solvents and catalysts is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Anti-inflammatory agent 53 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the substituents present on the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed:
Oxidation: Oxidized derivatives with increased polarity.
Reduction: Reduced analogs with altered functional groups.
Substitution: Substituted derivatives with varied pharmacological properties.
Scientific Research Applications
Anti-inflammatory agent 53 has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of anti-inflammatory mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its effects on cellular signaling pathways and gene expression related to inflammation.
Medicine: Explored as a potential therapeutic agent for various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
Industry: Utilized in the formulation of anti-inflammatory drugs and topical ointments
Mechanism of Action
The mechanism of action of anti-inflammatory agent 53 involves the inhibition of key enzymes and signaling pathways responsible for inflammation. The compound targets cyclooxygenase enzymes (COX-1 and COX-2), thereby reducing the production of prostaglandins, which are mediators of inflammation and pain. Additionally, it modulates the activity of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), leading to decreased expression of pro-inflammatory cytokines .
Comparison with Similar Compounds
Ibuprofen: A widely used nonsteroidal anti-inflammatory drug (NSAID) that also inhibits COX enzymes.
Mefenamic Acid: Another NSAID with similar mechanisms of action but different pharmacokinetic properties.
Rutin: A natural flavonoid with anti-inflammatory properties, though it acts through different molecular pathways .
Uniqueness: Anti-inflammatory agent 53 is unique due to its specific structural features that allow for selective inhibition of inflammatory pathways with minimal side effects. Its synthetic versatility also enables the creation of various analogs with tailored pharmacological profiles .
Properties
Molecular Formula |
C24H22N2O4S |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-[4-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)phenoxy]acetamide |
InChI |
InChI=1S/C24H22N2O4S/c1-29-20-11-7-18(8-12-20)25-22(27)15-30-21-13-9-19(10-14-21)26-23(28)16-31-24(26)17-5-3-2-4-6-17/h2-14,24H,15-16H2,1H3,(H,25,27) |
InChI Key |
DXXMSZOJVSSAQM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)N3C(SCC3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.